2-Cyclopropylpyrimidin-4-ol hydrochloride

Solubility Formulation Medicinal Chemistry

2-Cyclopropylpyrimidin-4-ol hydrochloride (CAS 2310099-19-3) is the hydrochloride salt form of 2-cyclopropylpyrimidin-4-ol, a heterocyclic organic compound belonging to the pyrimidin-4-ol class. Its molecular structure consists of a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a hydroxyl group at the 4-position, with a molecular weight of 172.61 g/mol.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61
CAS No. 2310099-19-3
Cat. No. B2688231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyrimidin-4-ol hydrochloride
CAS2310099-19-3
Molecular FormulaC7H9ClN2O
Molecular Weight172.61
Structural Identifiers
SMILESC1CC1C2=NC=CC(=O)N2.Cl
InChIInChI=1S/C7H8N2O.ClH/c10-6-3-4-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9,10);1H
InChIKeyIKDXFHGYHCIASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylpyrimidin-4-ol Hydrochloride (CAS 2310099-19-3): A Cyclopropyl-Substituted Pyrimidine Scaffold for Research and Synthesis


2-Cyclopropylpyrimidin-4-ol hydrochloride (CAS 2310099-19-3) is the hydrochloride salt form of 2-cyclopropylpyrimidin-4-ol, a heterocyclic organic compound belonging to the pyrimidin-4-ol class [1]. Its molecular structure consists of a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a hydroxyl group at the 4-position, with a molecular weight of 172.61 g/mol . The compound serves as a versatile small molecule scaffold and building block for synthesizing more complex molecules in medicinal chemistry and agrochemical research .

Why 2-Cyclopropylpyrimidin-4-ol Hydrochloride Cannot Be Casually Substituted: Positional Isomers and Substituent Variations Fundamentally Alter Reactivity and Pharmacological Profile


The 2-cyclopropyl substitution pattern on the pyrimidin-4-ol scaffold cannot be interchanged with alternative analogs without significant consequences. Positional isomers, such as 6-cyclopropylpyrimidin-4-ol, present a different electronic and steric environment that alters hydrogen-bonding capacity and target recognition in biological systems . Furthermore, in the context of NS5B inhibitor development, compounds bearing a 2-cyclopropylpyrimidine element exhibited distinct metabolic and bioactivation profiles compared to their 2-isopropylpyrimidine counterparts, demonstrating that even subtle substituent modifications critically impact ADME properties and safety profiles [1]. Generic substitution therefore risks compromising both synthetic utility and biological outcomes.

2-Cyclopropylpyrimidin-4-ol Hydrochloride: Quantifiable Differentiation in Physicochemical Properties, Metabolic Stability, and Scaffold Utility


2-Cyclopropylpyrimidin-4-ol Hydrochloride vs. Free Base: Enhanced Aqueous Solubility for Experimental Workflows

The hydrochloride salt form (CAS 2310099-19-3) offers superior aqueous solubility compared to its free base counterpart 2-cyclopropylpyrimidin-4-ol (CAS 74649-06-2) . While direct aqueous solubility data for both forms are not reported in the primary literature, the hydrochloride salt formation is a well-established pharmaceutical strategy to enhance the dissolution rate and solubility of weakly basic heterocyclic compounds in aqueous media [1].

Solubility Formulation Medicinal Chemistry

2-Cyclopropyl vs. 2-Isopropyl Substitution: Divergent P450-Mediated Metabolic and Bioactivation Profiles in NS5B Inhibitor Scaffolds

A comparative metabolism study of six hepatitis C virus NS5B inhibitors revealed that compounds bearing a 2-cyclopropylpyrimidine element (compounds 1 and 2) exhibited a distinct P450-mediated bioactivation pathway compared to their 2-isopropylpyrimidine analogs (compounds 3 and 4) [1]. The cyclopropyl-containing compounds demonstrated pan-genotypic HCV inhibitory activity, but the study identified a novel bioactivation site associated with the cyclopropyl ring that guided structural optimization efforts to avert reactive metabolite formation while maintaining antiviral potency [1].

Metabolism Cytochrome P450 HCV NS5B Inhibitors Drug Discovery

Pyrimidin-4-ol Scaffold Derivatives vs. Unsubstituted Pyrimidines: Enhanced Hydrogen-Bonding Capacity and Metabolic Stability

Derivatives based on the 2-cyclopropylpyrimidin-4-ol scaffold, such as 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol, demonstrate the enhanced properties conferred by the pyrimidin-4-ol core with 2-cyclopropyl substitution [1]. The pyrimidin-4-ol moiety enhances hydrogen-bonding potential, while the cyclopropyl substituent contributes to improved metabolic stability and selective binding interactions relative to unsubstituted pyrimidine scaffolds [1]. This scaffold architecture allows for precise structural modifications in drug discovery programs targeting enzyme inhibition or receptor modulation [1].

Medicinal Chemistry Agrochemical Research Scaffold Design

2-Cyclopropylpyrimidin-4-ol vs. 6-Cyclopropylpyrimidin-4-ol: Positional Isomerism Affects Synthetic Utility and Biological Target Recognition

The 2-cyclopropyl substitution pattern of this compound differentiates it fundamentally from its positional isomer, 6-cyclopropylpyrimidin-4-ol . In pyrimidine-based kinase inhibitor development, the position of substitution on the pyrimidine ring critically influences binding interactions with the ATP-binding pocket of target kinases [1]. The 2-position substitution places the cyclopropyl group in proximity to the hinge region of kinases, whereas 4- or 6-position substitutions occupy different spatial vectors within the active site [1].

Positional Isomerism Regioselectivity Medicinal Chemistry

2-Cyclopropylpyrimidin-4-ol Hydrochloride: Optimal Research and Industrial Application Scenarios


Aqueous-Phase Synthesis and Formulation Development

The hydrochloride salt form of 2-cyclopropylpyrimidin-4-ol is optimally suited for research applications requiring aqueous solubility, such as aqueous-phase chemical reactions, in vitro biological assays, and early-stage formulation studies. Researchers should select this salt form over the free base when water is the intended solvent system, as the improved dissolution characteristics facilitate more reliable experimental workflows [1].

Lead Optimization Programs Requiring Metabolic Stability Assessment

For medicinal chemistry programs developing kinase inhibitors or antiviral agents, the 2-cyclopropylpyrimidine moiety offers a defined metabolic and bioactivation profile that has been characterized in comparative studies. As demonstrated in NS5B inhibitor development, the 2-cyclopropyl substitution pattern exhibits distinct P450-mediated metabolism compared to 2-isopropyl analogs, providing a rational basis for scaffold selection during DMPK optimization [2].

Building Block for Kinase Inhibitor Scaffold Construction

The 2-cyclopropylpyrimidin-4-ol core serves as a valuable intermediate for constructing kinase inhibitor scaffolds, particularly those targeting JAK family kinases and TBK1/IKKε. The 2-position cyclopropyl substitution positions this group for optimal interaction with the hinge region of the kinase ATP-binding pocket, a critical pharmacophoric element validated in multiple kinase inhibitor patents and research programs [3].

Agrochemical Intermediate Development

Derivatives of the 2-cyclopropylpyrimidin-4-ol scaffold have demonstrated utility in agrochemical research, including applications as fungicides and herbicides. The cyclopropyl-substituted pyrimidine core is a recognized scaffold in agricultural chemistry, with structural analogs such as aminocyclopyrachlor and cyprodinil established as commercial herbicides and fungicides, respectively [4].

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